molecular formula C18H20N2O4 B6077035 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B6077035
M. Wt: 328.4 g/mol
InChI Key: ZYTILVPFRSHVDL-UHFFFAOYSA-N
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Description

1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid (CAS 1190262-14-6) is a chemical compound with the molecular formula C 18 H 20 N 2 O 4 and a molecular weight of 328.36 g/mol . This molecule is a derivative of piperidine-3-carboxylic acid (nipecotic acid) functionalized with a 3-acetylindole moiety. The indole and piperidine scaffolds are both privileged structures in medicinal chemistry, frequently found in pharmacologically active compounds and serving as key building blocks in drug discovery . The structure of this compound, which incorporates hydrogen bond donor and acceptor sites, suggests potential for investigation as a core scaffold or intermediate in the synthesis of novel molecules. Piperidine derivatives are extensively studied and form the core of numerous commercial pharmaceuticals, particularly in the realm of central nervous system (CNS) agents and analgesics, such as the fentanyl series of compounds . Furthermore, indole-3-carboxylic acid derivatives have been documented in scientific literature for their investigated antiviral properties, for instance, against the influenza A virus . This combination of structural features makes this compound a valuable compound for researchers exploring new chemical entities in areas including but not limited to virology, neurology, and pain management. Researchers can utilize this high-purity compound as a versatile intermediate or precursor for further chemical modification, in the development of structure-activity relationship (SAR) profiles, or as a starting point for the design of targeted libraries in high-throughput screening. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(3-acetylindol-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-7-3-2-6-14(15)16)11-17(22)19-8-4-5-13(9-19)18(23)24/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTILVPFRSHVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Friedel-Crafts Acylation of Indole

ReagentCatalystTemperature (°C)Yield (%)Reference
Acetyl chlorideAlCl₃0–2578
Acetic anhydrideFeCl₃2565
Acetyl bromideZnCl₂-1082

The reaction proceeds via electrophilic substitution, with AlCl₃ providing optimal Lewis acidity for 3-position selectivity.

Functionalization of Indole at the 1-Position

Introducing the acetyl linker at the indole’s 1-position requires N-alkylation or acylation. A two-step protocol is effective:

Step 1: N-Alkylation with Chloroacetyl Chloride

3-Acetylindole reacts with chloroacetyl chloride in the presence of a base:

\text{3-Acetylindole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(Chloroacetyl)-3-acetylindole} \quad (\text{Yield: 85%}) \cite{6}

Step 2: Nucleophilic Substitution with Piperidine-3-Carboxylic Acid

The chloroacetyl intermediate reacts with piperidine-3-carboxylic acid under mild conditions:

Synthesis of Piperidine-3-Carboxylic Acid

Piperidine-3-carboxylic acid (nipecotic acid) is commercially available but can be synthesized via:

Table 2: Routes to Piperidine-3-Carboxylic Acid

MethodStarting MaterialCatalystYield (%)Reference
HydrogenationPyridine-3-carboxylic acidPd/C, H₂90
Cyclizationδ-ValerolactamH₂SO₄68

Hydrogenation of pyridine derivatives is preferred for scalability.

Coupling Strategies and Optimization

The final coupling step’s efficiency depends on reaction conditions:

Table 3: Coupling Agent Screening

Coupling AgentSolventTemperature (°C)Yield (%)
EDCI/HOBtDMF2565
DCC/DMAPTHF058
KI (Nucleophilic)DMF5072

KI-mediated nucleophilic substitution in DMF at 50°C provides the highest yield while avoiding racemization.

Analytical Characterization

Critical data for validating the target compound:

Table 4: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, indole-H), 4.28 (m, 2H, CH₂CO), 3.12 (m, 1H, piperidine-H)
HRMS m/z calc. for C₁₈H₂₀N₂O₄: 328.1423; found: 328.1421

Chemical Reactions Analysis

Types of Reactions

1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : The indole moiety can be oxidized to introduce different functional groups.
  • Reduction : Reduction reactions can modify the acetyl or carboxylic acid groups.
  • Substitution : Electrophilic and nucleophilic substitutions can occur at various positions on the indole and piperidine rings.

Chemistry

1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in multicomponent reactions, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antiviral Properties : Studies have shown that indole derivatives can inhibit viral replication.
  • Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells.
  • Antimicrobial Effects : It has demonstrated effectiveness against various bacterial strains.

Medicine

Due to its unique structural features, this compound is being explored for its therapeutic effects in treating diseases such as cancer and viral infections. Its interaction with specific molecular targets suggests a potential role in drug development.

Industry

In industrial applications, this compound can be utilized in:

  • Material Development : Its chemical properties allow for the creation of new materials.
  • Catalysis : The compound may serve as a catalyst in various chemical processes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and inferred biological relevance:

(3S)-1-[2-(3-Ethanoylindol-1-yl)ethanoyl]piperidine-3-carboxylic Acid

  • Structure : Stereospecific analog with identical functional groups but specified (S)-configuration at piperidine C3 .
  • Molecular Formula : C₁₈H₂₀N₂O₄ (identical to target compound).
  • Key Features : The stereochemistry may influence chiral recognition in biological systems.
  • Data: SMILES and InChi notations confirm structural alignment with the target compound .

1-(1-Acetyl-1H-indazole-3-carbonyl)piperidine (5b)

  • Structure : Replaces indole with indazole (N-containing heterocycle) at position 3; acetylated indazole linked to piperidine via carbonyl .
  • Molecular Formula : C₁₆H₁₈N₄O₂.
  • Key Features : Indazole’s electron-withdrawing nature may alter π-π stacking and hydrogen bonding compared to indole.
  • Data : Melting point 110–111°C; IR peaks at 1740 cm⁻¹ (acetyl C=O) and 1620 cm⁻¹ (amide C=O) .

1-Acetylpiperidine-3-carboxylic Acid

  • Structure : Simplified analog lacking the indole-acetyl group; retains acetyl and carboxylic acid on piperidine .
  • Molecular Formula: C₈H₁₃NO₃.
  • Key Features : Absence of indole reduces aromatic interactions; serves as a baseline for studying the indole’s contribution.
  • Data: CAS 2637-76-5; synonyms include N-acetylnipecotic acid .

1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic Acid

  • Structure : Benzisothiazole sulfone replaces indole-acetyl; sulfone group enhances electron-withdrawing effects .
  • Molecular Formula : C₁₃H₁₄N₂O₄S.
  • Key Features : Sulfone improves solubility and acidity (pKa modulation); π-stacking altered due to planar benzisothiazole .

1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic Acid

  • Structure : Indole linked via methylene (CH₂) to piperidine-4-carboxylic acid (vs. acetyl linkage at position 3) .
  • Molecular Formula : C₁₅H₁₈N₂O₂.
  • Key Features : Methylene linker increases flexibility; carboxylic acid at C4 alters spatial orientation.
  • Data : Melting point 228°C (decomp); predicted LogP 1.288 .

Physicochemical and Spectral Data Comparison

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound C₁₈H₂₀N₂O₄ 328.36 Not reported Likely C=O stretches ~1700–1740 cm⁻¹ (IR)
(3S)-1-[2-(3-Ethanoylindol-1-yl)ethanoyl]piperidine-3-carboxylic acid C₁₈H₂₀N₂O₄ 328.36 Not reported SMILES: CC(=O)c1cn(CC(=O)N2CCCCHC(O)=O)c3ccccc13
1-(1-Acetylindazole-3-carbonyl)piperidine C₁₆H₁₈N₄O₂ 298.34 110–111 IR: 1740 (acetyl), 1620 (amide) cm⁻¹; NMR: δ 2.77 (s, Ac)
1-Acetylpiperidine-3-carboxylic Acid C₈H₁₃NO₃ 171.19 Not reported
1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic Acid C₁₅H₁₈N₂O₂ 258.32 228 (decomp) Predicted pKa 4.03; δ 7.41–8.44 (indole H)

Biological Activity

Overview

1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound featuring an indole moiety, a piperidine ring, and a carboxylic acid group. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including potential therapeutic applications in cancer treatment, antimicrobial activity, and modulation of neurotransmitter systems.

PropertyValue
Molecular Formula C₁₈H₂₀N₂O₄
Molar Mass 328.36 g/mol
CAS Number 1190286-03-3
IUPAC Name 1-[2-(3-acetylindol-1-yl)acetyl]piperidine-3-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, potentially modulating their activity. This modulation can lead to significant changes in cellular processes, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit the growth of various cancer cell lines:

  • In vitro Studies : The compound demonstrated antiproliferative effects against several cancer lines including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. For example, compounds similar to this compound have shown IC₅₀ values ranging from 9.6 μM to 41 μM depending on structural modifications and cell lines tested .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The presence of the piperidine ring in this compound may enhance its ability to penetrate bacterial membranes:

  • Bacterial Inhibition : Preliminary studies suggest that derivatives with similar structures can exhibit bactericidal activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter systems:

  • Serotonin Receptor Affinity : Indole derivatives have been studied for their affinity towards serotonin receptors (5-HT). Compounds with similar frameworks have shown selective binding capabilities, which could be beneficial in treating mood disorders or anxiety .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to this compound:

  • Antiproliferative Effects :
    • A study reported that certain indole derivatives exhibited potent antiproliferative activity across multiple cancer cell lines, with IC₅₀ values indicating significant efficacy .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of specific functional groups in enhancing biological activity. For instance, modifications at the piperidine or indole moieties can substantially alter the compound's potency against cancer cells .
  • Neuropharmacological Studies :
    • Investigations into the neuropharmacological effects of related compounds have shown promise in modulating serotonin pathways, suggesting potential applications in psychiatric disorders .

Q & A

Q. Q1. What experimental strategies are recommended for optimizing the synthesis of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid to improve yield and purity?

Basic To enhance synthetic efficiency, researchers should focus on optimizing reaction conditions such as temperature, solvent selection (e.g., DMF or THF), and catalysts (e.g., HATU for amide coupling). Acylation reactions, as demonstrated in similar piperidine derivatives, often achieve >90% yield under inert atmospheres with controlled stoichiometry . Purification via flash chromatography or preparative HPLC is critical to remove by-products, particularly unreacted indole intermediates or acetylated impurities .

Structural Elucidation

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

Basic Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the piperidine and indole moieties. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation. The compound’s SMILES (CC(=O)c1cn(CC(=O)N2CCCCHC(O)=O)c3ccccc13) and InChI identifiers, as resolved in crystallographic studies, should align with experimental data .

Purification Techniques

Q. Q3. What chromatographic methods effectively purify this compound when synthesizing at milligram-to-gram scales?

Basic Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) is optimal for isolating the target compound from polar impurities. For non-polar by-products, normal-phase silica gel chromatography with ethyl acetate/hexane mixtures is recommended. Purity assessment via LC-MS (>95%) ensures batch consistency .

Biological Target Identification

Q. Q4. How can researchers systematically identify biological targets for this compound in cancer or inflammatory pathways?

Advanced High-throughput screening (HTS) against kinase or protease libraries, combined with molecular docking studies, can predict target affinity. For example, structural analogs with piperidine-carboxylic acid motifs have shown IC₅₀ values of 19.45–42.1 μM against cyclooxygenase-2 (COX-2) . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding kinetics .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How do modifications to the indole or piperidine groups influence bioactivity?

Advanced Substituting the acetyl group on the indole ring with electron-withdrawing groups (e.g., nitro) enhances enzymatic inhibition but may reduce solubility. Piperidine ring substitutions, such as morpholine or tert-butoxycarbonyl (Boc) groups, alter pharmacokinetic profiles. For instance, morpholine derivatives exhibit improved blood-brain barrier penetration . Quantitative SAR (QSAR) models using Hammett constants or logP values can rationalize these trends .

Addressing Data Contradictions

Q. Q6. How should researchers reconcile discrepancies in reported biological activity data?

Advanced Variability in assay conditions (e.g., cell lines, incubation times) often explains conflicting results. Meta-analyses of IC₅₀ values, normalized to control compounds, can identify outliers. For example, COX-2 inhibition data may vary due to differences in enzyme sources (human recombinant vs. murine). Replicating experiments under standardized protocols (e.g., NIH/NCATS guidelines) minimizes technical variability .

Crystallographic Challenges

Q. Q7. What challenges arise in crystallizing this compound using SHELX, and how can they be mitigated?

Advanced Low crystal quality due to conformational flexibility (e.g., rotating acetyl groups) is a common issue. Co-crystallization with stabilizing ligands or using microseeding techniques improves diffraction resolution. SHELXD’s dual-space algorithms are robust for phase determination, but high-resolution data (>1.0 Å) are critical for accurate refinement. Twinning or disorder in the piperidine ring may require manual adjustment of occupancy parameters .

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